Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate
CAS No.: 369367-20-4
Cat. No.: VC4443839
Molecular Formula: C22H29N5O6S
Molecular Weight: 491.56
* For research use only. Not for human or veterinary use.
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate - 369367-20-4](/images/structure/VC4443839.png)
Specification
CAS No. | 369367-20-4 |
---|---|
Molecular Formula | C22H29N5O6S |
Molecular Weight | 491.56 |
IUPAC Name | ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C22H29N5O6S/c1-6-33-22(29)26-9-7-25(8-10-26)17(19-20(28)27-21(34-19)23-13(2)24-27)14-11-15(30-3)18(32-5)16(12-14)31-4/h11-12,17,28H,6-10H2,1-5H3 |
Standard InChI Key | NRPCOUGTVBODMQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Introduction
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound featuring a unique combination of heterocyclic structures, including thiazole and triazole rings, along with a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with such heterocyclic systems.
Synthesis and Characterization
The synthesis of this compound likely involves multi-step organic reactions, similar to those used for related compounds:
-
Step 1: Formation of the thiazolo-triazole core.
-
Step 2: Introduction of the piperazine moiety.
-
Step 3: Attachment of the 3,4,5-trimethoxyphenyl group.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound.
Biological Activities and Potential Applications
Heterocyclic compounds like Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate are often explored for their antimicrobial, anticancer, and other pharmacological activities. The presence of the thiazolo-triazole system and the piperazine ring suggests potential interactions with biological targets.
Compound Feature | Potential Biological Activity |
---|---|
Thiazolo-triazole | Antimicrobial, anticancer |
Piperazine | Neurological, cardiovascular |
3,4,5-Trimethoxyphenyl | Enhanced solubility, bioavailability |
Research Findings and Future Directions
While specific research findings on Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate are not available, studies on similar compounds indicate that modifications in the structure can significantly affect biological activity and selectivity for target proteins . Future research should focus on synthesizing this compound and evaluating its biological activities to explore potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume